

(Rac)-Atropine-d3: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-Atropine-d3	
Cat. No.:	B15141964	Get Quote

(Rac)-Atropine-d3 is a deuterated analog of atropine, a well-characterized competitive antagonist of muscarinic acetylcholine receptors. Its primary application in research and drug development lies in its use as a stable isotope-labeled internal standard for the accurate quantification of atropine in biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of (Rac)-Atropine-d3, including its chemical properties, the mechanism of action of atropine, and detailed experimental protocols for its use.

Core Concepts: Chemical Properties and Mechanism of Action

(Rac)-Atropine-d3 is chemically identical to atropine, with the exception of three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic substitution results in a molecule with a higher molecular weight, allowing it to be distinguished from endogenous or administered atropine in mass spectrometry analysis, while maintaining nearly identical chemical and physical properties.



Property	Value	Reference	
IUPAC Name	(1R,5S)-8-(methyl-d3)-8- azabicyclo[3.2.1]octan-3-yl 3- hydroxy-2-phenylpropanoate	[1]	
Synonyms	(Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3	[2]	
CAS Number	1276197-36-4	[3]	
Molecular Formula	C17H20D3NO3	[3]	
Molecular Weight	292.39 g/mol	[3][4]	
Isotopic Enrichment	≥98%	[3]	
Appearance	White to off-white solid	[3]	
Storage Temperature	2-8°C	[1]	

Atropine, the non-labeled counterpart, is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[5][6] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.[7] Blockade of these receptors by atropine leads to a range of physiological effects, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.[8][9]

Muscarinic Receptor Binding Affinity of Atropine

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of atropine for the five human muscarinic receptor subtypes. This data is crucial for understanding the pharmacological profile of atropine.



Receptor Subtype	Ki (nM)	IC50 (nM)
M1	1.27 ± 0.36	2.22 ± 0.60
M2	3.24 ± 1.16	4.32 ± 1.63
M3	2.21 ± 0.53	4.16 ± 1.04
M4	0.77 ± 0.43	2.38 ± 1.07
M5	2.84 ± 0.84	3.39 ± 1.16

Data compiled from a study by Lebois et al.[5]

Pharmacokinetic Properties of Atropine

Understanding the pharmacokinetic profile of atropine is essential for designing and interpreting studies that utilize **(Rac)-Atropine-d3** for quantification.

Parameter	Value	Species	Route of Administration
Bioavailability	~25%	Human	Oral
Protein Binding	14-44%	Human	-
Elimination Half-life	~2 hours	Human	Intravenous
Metabolism	Hepatic (enzymatic hydrolysis)	Human	-
Excretion	13-50% unchanged in urine	Human	-
Data compiled from various pharmacokinetic studies.[10]			

Experimental Protocols



Quantification of Atropine using (Rac)-Atropine-d3 as an Internal Standard by LC-MS/MS

This protocol provides a representative method for the quantification of atropine in plasma samples.

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of plasma sample, add 300 μL of acetonitrile containing a known concentration of (Rac)-Atropine-d3 (e.g., 10 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μL.



- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Atropine: Monitor the transition from the precursor ion (m/z 290.2) to a specific product ion.
 - (Rac)-Atropine-d3: Monitor the transition from the precursor ion (m/z 293.2) to the same product ion as atropine.
 - Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.
- 3. Data Analysis
- Quantify atropine concentrations by calculating the peak area ratio of atropine to (Rac)Atropine-d3 and comparing this to a calibration curve prepared with known concentrations
 of atropine and a constant concentration of the internal standard.



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LC-MS/MS workflow for atropine quantification.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

1. Membrane Preparation



- Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
- Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay).
- 2. Binding Assay
- In a 96-well plate, add:
 - Assay buffer
 - A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
 - Increasing concentrations of the unlabeled test compound (or atropine as a positive control).
 - Membrane preparation.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- 3. Separation and Detection

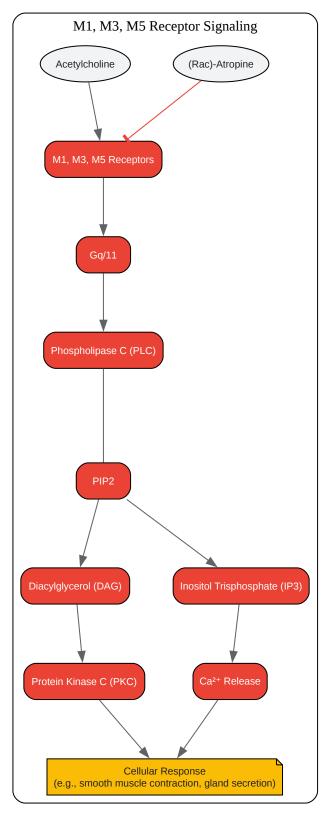


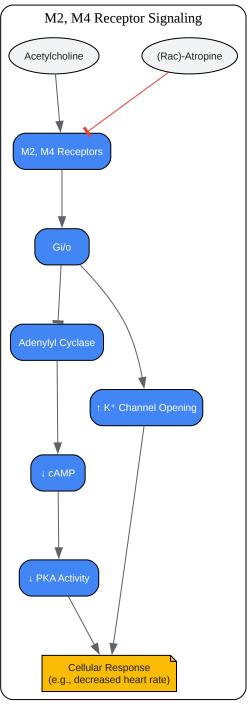
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- 4. Data Analysis
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Atropine exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The diagram below illustrates the primary signaling pathways associated with M1/M3/M5 and M2/M4 receptor subtypes.







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